molecular formula C13H15ClN2O B5732124 3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole

Cat. No.: B5732124
M. Wt: 250.72 g/mol
InChI Key: VKXWYEHFHJJSJN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 2,2-dimethylpropionic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole
  • 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole
  • 3-(4-chlorophenyl)-5-isopropyl-1,2,4-oxadiazole

Uniqueness

3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-13(2,3)8-11-15-12(16-17-11)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXWYEHFHJJSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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